molecular formula C7H15NO2 B017014 (S)-2-Amino-3-ethylpentanoic acid CAS No. 14328-49-5

(S)-2-Amino-3-ethylpentanoic acid

Cat. No. B017014
CAS RN: 14328-49-5
M. Wt: 145.2 g/mol
InChI Key: IXLUUORVBOXZGB-LURJTMIESA-N
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Description

(Synthesis Analysis) The synthesis of related amino acids involves intricate methodologies that ensure the acquisition of the desired enantiomeric forms. For instance, the resolution and preparation of amino acids similar to (S)-2-Amino-3-ethylpentanoic acid have been achieved through methods involving hydrolysis and decarboxylation steps, showcasing the complexity of synthesizing specific amino acid enantiomers (Shimohigashi et al., 1976). Further, asymmetric synthesis methods have also been developed for closely related compounds, highlighting the stereochemical considerations in producing these molecules (Bates & Gangwar, 1993).

(Molecular Structure Analysis) The crystal structure of (S)-2-Amino-3-ethylpentanoic acid's analogs provides insight into the molecular arrangement and the hydrogen bonding patterns that stabilize their structure. A study on a new polymorph of a closely related molecule revealed how N–H⋯O hydrogen bonds contribute to the crystal packing, indicating the significance of hydrogen bonding in the structural stability of these amino acids (Curland et al., 2018).

(Chemical Reactions and Properties) Chemical reactions involving (S)-2-Amino-3-ethylpentanoic acid and its analogs often explore the reactivity of the amino group and the carboxylic acid functionality. For example, derivatives of related amino acids have been synthesized to study their incorporation into larger molecules or for the modification of their functional groups to yield new compounds with distinct properties (Ramek, 1995).

(Physical Properties Analysis) The physical properties of amino acids, including (S)-2-Amino-3-ethylpentanoic acid, such as solubility, melting point, and crystalline structure, are critical for their application in various scientific and industrial processes. Research on the crystal structure and polymorphism of these compounds sheds light on their physical characteristics and how these may affect their behavior in different environments (Curland et al., 2018).

(Chemical Properties Analysis) The chemical properties of (S)-2-Amino-3-ethylpentanoic acid, including its reactivity, stability under various conditions, and interactions with other chemical species, are fundamental to understanding its role in biochemical processes. Studies on the reactivity of similar amino acids provide insights into the potential chemical behaviors of (S)-2-Amino-3-ethylpentanoic acid, including its participation in peptide bond formation and its reactivity towards different reagents (Ramek, 1995).

Scientific Research Applications

Synthesis and Evaluation

Valproic acid's metabolites, including 2-n-propyl-3-aminopentanoic acid and 2-n-propyl-4-aminopentanoic acid, have been synthesized and evaluated for anticonvulsant properties. These compounds, particularly 4b, showed activity in anticonvulsant evaluation, highlighting their potential in extended seizure protection, despite high toxicity at certain doses (Scott et al., 1994).

Neuroprotective Effects

Ethyl-eicosapentanoic acid, a derivative, has shown potential benefits in treating bipolar disorder and may have a neuroprotective role in neuropsychiatric disorders. A study found that treatment with ethyl-EPA was associated with increased levels of N-acetylaspartate, a marker of neuronal integrity, in the brain of bipolar disorder patients, suggesting a neurotrophic role (Frangou et al., 2007).

Radioprotective Effects

Compounds like WR-2721 and WR-3689, related to valproic acid through their amino acid structures, have been evaluated for their radioprotective effects, showing potential in reducing radiation-induced damage. These studies underscore the potential application of such compounds in mitigating the adverse effects of radiation exposure (McDonough et al., 1992).

Anticlastogenic Effects

The anticlastogenic effects of S-2-(3-aminopropylamino) ethylphosphorothioic acid (a compound related to valproic acid) against X-rays in mice have been demonstrated, suggesting its use in protecting against radiation-therapy-induced genotoxic damage to normal cells (Mazur, 1996).

Mechanisms of Action in Pain Pathways

Research on α-lipoic acid, a derivative of valproic acid, has provided insights into its mechanisms of analgesic action, particularly in modulating T-type calcium channels in the pain pathway. This highlights a novel aspect of its application in treating pain disorders, demonstrating its ability to inhibit T-currents and diminish cellular excitability in sensory neurons (Lee et al., 2009).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include testing for skin and eye irritation, inhalation toxicity, and ingestion toxicity101112.


Future Directions

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest within the scientific community1314.


Please note that the specific details for each of these categories would depend on the particular compound . For “(S)-2-Amino-3-ethylpentanoic acid”, more specific information would likely be available in scientific literature or databases. If you have access to a library or a database like PubMed or SciFinder, you might be able to find more information there. Alternatively, you could consult with a chemist or a biochemist for more detailed information.


properties

IUPAC Name

(2S)-2-amino-3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUUORVBOXZGB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435855
Record name (S)-2-Amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-ethylpentanoic acid

CAS RN

14328-49-5
Record name (S)-2-Amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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